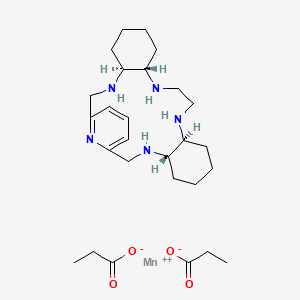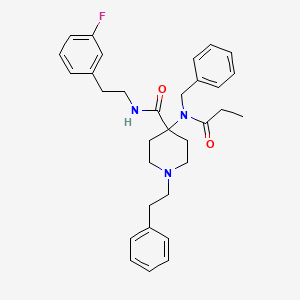
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzenesulphonate group, a tert-butyl group, and an anthracene derivative. Its properties make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzene ring and the addition of the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzenesulphonate group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroxy derivatives. Substitution reactions can yield a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(methylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
- Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(ethylamino)-9,10-dioxoanthryl)amino)benzenesulphonate
Uniqueness
Compared to similar compounds, Sodium 5-tert-butyl-2-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxoanthryl)amino)benzenesulphonate exhibits unique properties due to the presence of the isopropylamino group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Propriétés
| 83027-44-5 | |
Formule moléculaire |
C27H27N2NaO6S |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
sodium;5-tert-butyl-2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O6S.Na/c1-14(2)28-18-11-12-19(24-23(18)25(31)16-7-6-8-20(30)22(16)26(24)32)29-17-10-9-15(27(3,4)5)13-21(17)36(33,34)35;/h6-14,28-30H,1-5H3,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
YADQTBGQEQYFKY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C=C(C=C3)C(C)(C)C)S(=O)(=O)[O-])C(=O)C4=C(C2=O)C=CC=C4O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






